

Advanced Recrystallization Protocols for 5-Bromo-3-methoxy-2-methylquinoline

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Compound of Interest

Compound Name: 5-Bromo-3-methoxy-2-methylquinoline

CAS No.: 2138214-32-9

Cat. No.: B2879682

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Application Note & Technical Guide | ID: AN-QZN-05B

Abstract & Scope

This application note details the purification of **5-Bromo-3-methoxy-2-methylquinoline** (CAS: 2917544-93-3), a functionalized quinoline scaffold often utilized in medicinal chemistry for structure-activity relationship (SAR) studies and as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).

Achieving pharmaceutical-grade purity (>98%) for this compound is challenging due to the presence of regioisomers (e.g., 8-bromo variants) and unreacted aniline precursors common in Doebner-von Miller syntheses. While column chromatography is effective, it is not scalable. This guide provides a scalable, self-validating recrystallization workflow based on the physicochemical properties of the bromo-methoxy-quinoline core.

Physicochemical Profiling & Solvent Strategy

To design a robust recrystallization system, we must analyze the molecule's interaction potential.

Structural Analysis

- **Quinoline Nitrogen:** Weakly basic. Allows solubility in polar protic solvents (alcohols) and potential salt formation (though we are purifying the free base here).
- **3-Methoxy Group:** Adds electron density but increases lipophilicity compared to a hydroxyl group. It increases solubility in moderate polarity solvents (Ethyl Acetate, DCM).
- **5-Bromo Substituent:** Significantly increases lipophilicity and crystal lattice energy (halogen bonding). This suggests that non-polar anti-solvents (Heptane/Hexane) will be highly effective.
- **2-Methyl Group:** Steric bulk that disrupts packing slightly, potentially lowering the melting point compared to non-methylated analogues, increasing the risk of "oiling out."

Solubility Prediction Table

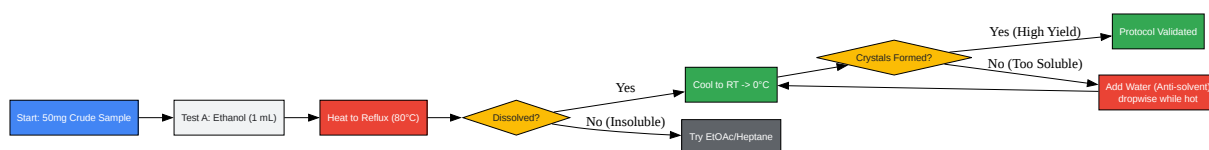
Based on structural analogues (e.g., 5-bromo-8-methoxyquinoline).

| Solvent Class | Representative Solvent | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Suitability |
|---------------|------------------------|----------------------------|-----------------------------|---------------------------------------------|
| Polar Protic | Ethanol (EtOH) | High | Moderate | Excellent (Single solvent) |
| Polar Aprotic | Ethyl Acetate (EtOAc) | Very High | High | Good (As solvent in binary system) |
| Chlorinated | Dichloromethane (DCM) | Very High | Very High | Poor (Too soluble; use for extraction only) |
| Non-Polar | n-Heptane / Hexane | Low | Insoluble | Excellent (As anti-solvent) |
| Aqueous | Water | Insoluble | Insoluble | Excellent (As anti-solvent) |

Pre-Protocol: The Solvent Screening Workflow

Critical Step: Do not commit the entire batch to a protocol without validation. Variations in impurity profiles (e.g., tarry byproducts) can alter solubility.

Workflow Diagram (DOT)



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Caption: Logical flow for determining the optimal solvent system using a 50mg pilot batch.

Detailed Experimental Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol / Water)

Best for: Removal of polar, tarry impurities and inorganic salts. This is the "Green" method.

Reagents:

- Absolute Ethanol (ACS Grade)
- Deionized Water
- Activated Carbon (Optional, for decolorization)

Step-by-Step Procedure:

- Dissolution: Place the crude **5-Bromo-3-methoxy-2-methylquinoline** in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.
 - Note: If the solution is dark/black, add activated carbon (5% w/w), boil for 5 mins, and filter hot through Celite.
- Saturation: Keep the solution at a gentle boil.
- Anti-Solvent Addition: Slowly add warm water (50-60°C) dropwise.
 - Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.
- Clarification: Add a few drops of hot Ethanol to clear the turbidity. The solution is now supersaturated.^[1]
- Slow Cooling: Remove from heat. Cover the flask with foil (to insulate) and allow it to cool to room temperature undisturbed for 2–4 hours.
 - Mechanism:^{[1][2][3][4]} Slow cooling promotes the growth of large, pure crystals and excludes impurities from the lattice.

- Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
- Isolation: Filter the crystals using a Buchner funnel. Wash the cake with a cold Ethanol/Water (1:1) mixture.
- Drying: Dry under vacuum at 40°C for 12 hours.

Protocol B: Non-Polar Precipitation (Ethyl Acetate / Heptane)

Best for: Highly lipophilic crude material or when the compound "oils out" in aqueous systems.

Reagents:

- Ethyl Acetate (EtOAc)
- n-Heptane (or Hexane)

Step-by-Step Procedure:

- Dissolution: Dissolve the crude solid in the minimum volume of hot Ethyl Acetate (approx. 60-70°C).
- Anti-Solvent Addition: While maintaining the temperature, slowly add hot n-Heptane.
 - Ratio: A typical starting ratio is 1:3 (EtOAc:Heptane), but add until turbidity persists.
- Reflux: If precipitate forms too fast, reheat to reflux until clear.
- Seeding (Critical): As the solution cools to warm (approx. 40°C), add a "seed crystal" of pure product if available. This prevents oiling out.
- Cooling & Isolation: Follow the cooling and filtration steps as in Protocol A. Wash with cold Heptane.

Troubleshooting & Optimization

Common Failure Mode: "Oiling Out"

- Symptom: The product separates as a liquid oil droplets at the bottom of the flask instead of crystals.
- Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated.
- Remedy:
 - Reheat the mixture until the oil redissolves.
 - Add more of the good solvent (Ethanol or EtOAc) to lower the concentration.
 - Seed the solution vigorously at a temperature slightly below the expected melting point.
 - Scratch the inner wall of the flask with a glass rod to induce nucleation.

Purity Verification

Before using the material in subsequent steps, validate purity using:

- HPLC: Target >98% area under the curve (254 nm).
- ¹H NMR: Check for the disappearance of the specific impurity peaks (e.g., unreacted aniline protons).
- Melting Point: A sharp range (within 1–2°C) indicates high purity. Broad ranges indicate retained solvent or isomers.

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